Lornoxicam
Übersicht
Beschreibung
Lornoxicam, also known as chlortenoxicam, is a nonsteroidal anti-inflammatory drug (NSAID) of the oxicam class. It possesses analgesic (pain-relieving), anti-inflammatory, and antipyretic (fever-reducing) properties. This compound is used to treat various types of pain, especially those resulting from inflammatory diseases of the joints, osteoarthritis, surgery, sciatica, and other inflammations .
Wissenschaftliche Forschungsanwendungen
Lornoxicam hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird in der Untersuchung nichtsteroidaler Antirheumatika und ihrer chemischen Eigenschaften verwendet.
Biologie: this compound wird verwendet, um seine Auswirkungen auf biologische Systeme zu untersuchen, insbesondere seine entzündungshemmenden und analgetischen Eigenschaften.
Medizin: Es wird in klinischen Studien eingesetzt, um seine Wirksamkeit bei der Behandlung von Schmerzen und Entzündungen im Zusammenhang mit verschiedenen Erkrankungen wie rheumatoider Arthritis und Osteoarthritis zu bewerten
Industrie: This compound wird in der pharmazeutischen Industrie zur Herstellung von Schmerzmitteln eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung der Cyclooxygenase-Enzyme (COX-1 und COX-2). Diese Hemmung reduziert die Synthese von Prostaglandinen und Thromboxan, die Mediatoren von Schmerzen, Entzündungen und Fieber sind. Durch die Blockierung dieser Pfade reduziert this compound effektiv Entzündungen, Schmerzen und Fieber .
Wirkmechanismus
Target of Action
Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the oxicam class . The primary targets of this compound are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for catalyzing the formation of prostaglandins and thromboxane from arachidonic acid .
Mode of Action
This compound’s anti-inflammatory and analgesic activity is related to its inhibitory action on prostaglandin and thromboxane synthesis through the inhibition of both COX-1 and COX-2 . This leads to the reduction of inflammation, pain, fever, and swelling, which are mediated by prostaglandins .
Biochemical Pathways
The inhibition of COX-1 and COX-2 by this compound reduces the synthesis of prostaglandins, which act as messenger molecules in the process of inflammation . This results in the reduction of inflammation, pain, fever, and swelling .
Pharmacokinetics
This compound has a relatively short plasma half-life of 3 to 5 hours . Glucoroconjugated metabolites are excreted in urine and faeces with a half-life of about 11 hours . This compound and its metabolites bind extensively to plasma albumin .
Result of Action
The inhibition of prostaglandin and thromboxane synthesis by this compound leads to the reduction of inflammation, pain, fever, and swelling . This results in relief from the symptoms of conditions like rheumatoid arthritis and osteoarthritis .
Biochemische Analyse
Biochemical Properties
Lornoxicam interacts with cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for catalyzing the formation of prostaglandins and thromboxane from arachidonic acid . By inhibiting these enzymes, this compound reduces the production of these compounds, thereby exerting its anti-inflammatory and analgesic effects .
Cellular Effects
This compound’s effects on cells are primarily related to its ability to inhibit prostaglandin and thromboxane synthesis . This leads to a reduction in inflammation, pain, fever, and swelling, which are mediated by prostaglandins .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of both COX-1 and COX-2 enzymes . This inhibitory action on prostaglandin and thromboxane synthesis leads to the reduction of inflammation, pain, fever, and swelling .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a relatively short elimination half-life of 3 to 4 hours . This suggests that the effects of this compound may change over time, with its anti-inflammatory and analgesic effects likely diminishing as the drug is metabolized and eliminated from the body .
Dosage Effects in Animal Models
In animal pain models, this compound has shown approximately 10-fold greater analgesic activity than tenoxicam . The specific effects of different dosages of this compound in animal models have not been explicitly mentioned in the available literature.
Metabolic Pathways
This compound is metabolized mainly by the CYP2C9 enzyme to an inactive metabolite, 5’-hydroxy-lornoxicam . A significant proportion of this metabolite is excreted in the urine .
Transport and Distribution
This compound is absorbed rapidly and almost completely from the gastrointestinal tract . It is 99% bound to plasma proteins, almost exclusively to serum albumin . This suggests that this compound may be transported and distributed within the body through the bloodstream, bound to plasma proteins .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Lornoxicam wird durch eine Reihe chemischer Reaktionen synthetisiert. Der Prozess beginnt mit der Kondensationsreaktion von Methyl-5-chlor-3-chlorsulfonylthiophen-2-carboxylat und Sarcosinmethylesterhydrochlorid. Es folgt eine Ringschlussreaktion in einer Natriummethoxidlösung und schließlich eine Amidierung mit 2-Aminopyridin, um this compound zu erzeugen .
Industrielle Produktionsmethoden
Für die industrielle Produktion wird this compound hergestellt, indem die Rohstoffe, einschließlich Tromethamin, Mannitol und Edetatdinatrium, abgewogen werden. Diese werden in Wasser für Injektionen gelöst, und der pH-Wert wird auf 8,0-9,0 eingestellt. Die Lösung wird dann sterilisiert, filtriert und gefriergetrocknet, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Lornoxicam unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können auch an this compound durchgeführt werden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Einbeziehung seiner funktionellen Gruppen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Trifluoressigsäure, Acetonitril und Natriummethoxid. Die Bedingungen variieren je nach spezifischer Reaktion, umfassen aber im Allgemeinen kontrollierte Temperaturen und pH-Werte .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Abbauprodukte, die mit chromatographischen Methoden analysiert werden können .
Vergleich Mit ähnlichen Verbindungen
Lornoxicam wird mit anderen NSAIDs verglichen, wie z. B. Piroxicam, Tenoxicam und Meloxicam. Während alle diese Verbindungen zur Oxicam-Klasse gehören und ähnliche Eigenschaften aufweisen, ist this compound in seiner potenten Hemmung der Prostaglandinbiosynthese einzigartig, was zu seiner ausgeprägten Wirksamkeit beiträgt . Zusätzlich wurde gezeigt, dass this compound in klinischen Studien effektiver und besser verträglich ist als Rofecoxib .
Liste ähnlicher Verbindungen
- Piroxicam
- Tenoxicam
- Meloxicam
- Rofecoxib
Eigenschaften
IUPAC Name |
6-chloro-4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4S2/c1-17-10(13(19)16-9-4-2-3-5-15-9)11(18)12-7(23(17,20)21)6-8(14)22-12/h2-6,18H,1H3,(H,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHQHAUOOXYABV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666507 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Like other NSAIDS, lornoxicam's anti-inflammatory and analgesic activity is related to its inhibitory action on prostaglandin and thromboxane synthesis through the inhibition of both COX-1 and COX-2. This leads to the reduction of inflammation, pain, fever, and swelling, which are mediated by prostaglandins. However, the exact mechanism of lornoxicam, like that of the other NSAIDs, has not been fully determined. | |
Record name | Lornoxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06725 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
70374-39-9, 70374-27-5 | |
Record name | Lornoxicam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70374-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lornoxicam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lornoxicam [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070374399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lornoxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06725 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lornoxicam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LORNOXICAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER09126G7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.